Perfluorononanoyl fluoride
Overview
Description
Perfluorononanoyl fluoride is a perfluorinated compound characterized by a carbon chain where all hydrogen atoms are replaced by fluorine atoms. This substitution results in a highly stable compound with unique chemical and physical properties. This compound is part of a broader class of perfluorinated compounds known for their resistance to thermal and chemical degradation .
Mechanism of Action
Target of Action
Perfluorononanoyl fluoride is a type of perfluorinated compound (PFC) that primarily targets the fluoride ion receptors in various biological systems . The fluoride ions interact with these receptors, leading to a series of biochemical reactions .
Mode of Action
This compound interacts with its targets through a process known as alkylation . This process involves the replacement of a hydrogen atom by a fluorine atom, resulting in the formation of a strong carbon-fluorine bond . This bond is extremely stable, making this compound resistant to biological degradation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fluoride-ion addition to the carbonyl group of an acid anion . This reaction leads to the formation of perfluoroalkoxy anions . The equilibrium of this reaction is shifted to the left, favoring the formation of the original compounds .
Pharmacokinetics
The pharmacokinetics of this compound, like other PFCs, are governed by pH and storage in bone . The compound diffuses across cell membranes more easily in its hydrofluoric acid (HF) form than as a fluoride ion .
Result of Action
The result of this compound’s action is the formation of highly stable compounds due to the strong carbon-fluorine bonds . These compounds are resistant to biological degradation, leading to their persistence in the environment .
Action Environment
Environmental factors play a significant role in influencing the action, efficacy, and stability of this compound. The compound’s resistance to degradation makes it persist in the environment, leading to bioaccumulation and potential biomagnification . The presence of other chemicals in the environment, such as halogen-containing compounds, can also influence the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorononanoyl fluoride can be synthesized through various methods. One common approach involves the fluorination of nonanoyl chloride using fluorinating agents such as cesium fluoride in a solvent like diglyme . The reaction typically requires controlled conditions to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to handle the hazardous nature of fluorine and its compounds, ensuring safety and efficiency. Techniques such as solid-state reactions, solid-liquid reactions, and hydrothermal methods are employed to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Perfluorononanoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Addition Reactions: The compound can add to unsaturated molecules, forming new carbon-fluorine bonds.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include cesium fluoride, dimethyl sulfate, and various alkylating agents. Reactions are typically carried out in polar aprotic solvents like diglyme, under controlled temperatures and pressures to optimize yields and minimize side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, alkylation reactions can produce perfluorinated ethers, while substitution reactions can yield various perfluorinated derivatives .
Scientific Research Applications
Perfluorononanoyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Perfluorononanoyl fluoride is similar to other perfluorinated compounds such as perfluorooctanoic acid and perfluorooctanesulfonic acid. These compounds share the characteristic of having all hydrogen atoms replaced by fluorine, resulting in high stability and resistance to degradation .
Uniqueness
What sets this compound apart is its specific carbon chain length and the presence of the fluoride functional group. This gives it unique properties that make it suitable for specific applications where other perfluorinated compounds may not be as effective .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVCKTXXONYSKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895554 | |
Record name | Heptadecafluorononanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558-95-2 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptadecafluorononanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00895554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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